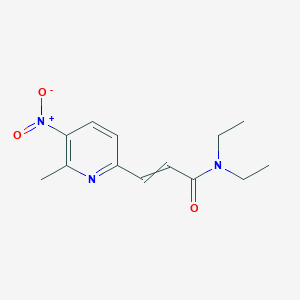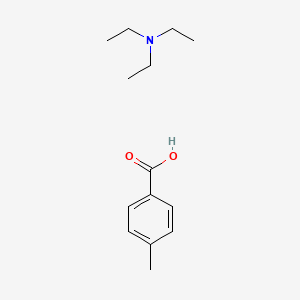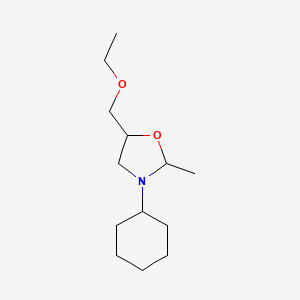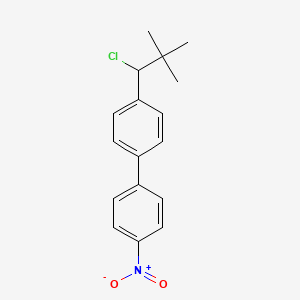![molecular formula C14H12N2S B14377982 2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine CAS No. 90070-20-5](/img/structure/B14377982.png)
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine is a compound belonging to the thienodiazepine class. Thienodiazepines are structurally related to benzodiazepines, with a thiophene ring replacing the benzene ring. This compound is known for its psychoactive properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine involves several steps, including the formation of the thiophene ring and the diazepine ring. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thienodiazepine derivatives.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine exerts its effects by binding to the benzodiazepine receptor site on the GABA receptor. This enhances the efficiency and effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects in the central nervous system . The molecular targets include GABA receptors, and the pathways involved are primarily related to the modulation of neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Etizolam: A thienodiazepine with similar anxiolytic and sedative properties.
Triazolam: A benzodiazepine with a triazole ring, used for its hypnotic effects.
Alprazolam: A benzodiazepine with a triazole ring, known for its anxiolytic properties.
Uniqueness
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the thiophene ring enhances its binding affinity to GABA receptors, making it a valuable compound for research in neuropharmacology .
Properties
CAS No. |
90070-20-5 |
|---|---|
Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C14H12N2S/c1-10-7-12(11-5-3-2-4-6-11)16-14-9-17-8-13(14)15-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
CZDPXYRUSDHNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CSC=C2N=C(C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)


![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)

![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)


![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
